molecular formula C10H16N2O2 B2575928 ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate CAS No. 1909347-90-5

ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate

Cat. No.: B2575928
CAS No.: 1909347-90-5
M. Wt: 196.25
InChI Key: WDSWGSPABXRSAM-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate is a heterocyclic ester featuring a pyrazole ring substituted with a methyl group at the 1-position and a butanoate ethyl ester at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. It is commercially available in varying quantities (e.g., 50 mg to 500 mg) through suppliers like CymitQuimica, with prices reflecting its specialized use in laboratory settings .

Properties

IUPAC Name

ethyl 3-(1-methylpyrazol-4-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-14-10(13)5-8(2)9-6-11-12(3)7-9/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSWGSPABXRSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate typically involves the reaction of 1-methyl-1H-pyrazole with ethyl 3-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Potential

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies indicate that compounds containing pyrazole rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazoles have shown promising results in inhibiting bacterial growth with minimal inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against various strains .
  • Anti-inflammatory Effects : The compound's mechanism of action may involve inhibition of specific enzymes related to inflammatory processes, making it a candidate for anti-inflammatory drug development.

Case Studies

Several studies highlight the efficacy of pyrazole derivatives, including this compound:

  • Study on Antibacterial Activity : A recent investigation assessed the antibacterial properties of various pyrazole derivatives, including this compound. Results indicated notable activity against Staphylococcus aureus and Bacillus subtilis, with inhibition zones reaching up to 18 mm .
  • Synergistic Effects : Another study explored the synergistic effects of pyrazole derivatives with existing antibiotics, revealing enhanced antibacterial activity when combined with colistin against resistant bacterial strains .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial contexts:

  • Agrochemicals : The compound serves as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
  • Chemical Synthesis : Its unique structure makes it a valuable building block for synthesizing more complex heterocyclic compounds used in various chemical applications.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate with analogous esters and pyrazole derivatives, focusing on structural features, functional groups, and inferred properties.

Aroma-Active Ethyl Esters in Pineapple

Ethyl esters such as ethyl hexanoate, ethyl butanoate, and ethyl 3-(methylthio)propanoate are key contributors to pineapple aroma . Unlike this compound, these compounds lack heterocyclic moieties and instead feature linear alkyl or sulfur-containing chains. For example:

  • Ethyl hexanoate: A straight-chain ester with a fruity odor, dominant in pineapple pulp (odor activity value = 1,693.33) .
  • Ethyl 3-(methylthio)propanoate: Contains a thioether group, contributing sulfurous notes to pineapple core aroma .
Compound Key Functional Groups Aroma Contribution (OAV) Primary Use
This compound Pyrazole, ethyl ester Not reported Synthetic intermediate
Ethyl hexanoate Linear alkyl ester 1,693.33 (pulp) Flavoring agent
Ethyl 3-(methylthio)propanoate Thioether, ester Significant (core) Aroma compound

Pyrazole-Based Esters

Pyrazole derivatives are valued for their stability and versatility in medicinal chemistry. Two analogs include:

  • This compound is cataloged by Parchem Chemicals (CAS: 1956379-36-4) .
  • Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate: A benzotriazole-containing ester with distinct reactivity due to the fused triazole ring (CAS: 69218-48-0) .
Compound Substituents on Heterocycle Unique Properties Applications
This compound 1-Methyl Moderate polarity, aromaticity Building block
Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate 4-Methyl, 3-CF₃ Enhanced stability, lipophilicity Pharmaceutical research
Ethyl 4-(1H-benzotriazol-1-yl)butanoate Benzotriazole UV reactivity, conjugation Lab reagent

Key Difference : The trifluoromethyl group in the Parchem compound increases hydrophobicity and resistance to enzymatic degradation compared to the methyl-substituted target compound.

Biological Activity

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for conferring various pharmacological effects. The presence of the ester functional group enhances its reactivity and potential for further derivatization.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against several Gram-positive and Gram-negative bacterial strains using agar diffusion and broth microdilution methods. The results showed significant inhibition zones, with minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to 32 µg/mL against key pathogens such as Staphylococcus aureus and Streptococcus pyogenes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a pharmacological study, it was found to inhibit the activity of enzymes involved in inflammatory pathways, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets in biological systems. The pyrazole moiety can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-4-hydrazinopyrazole with butyric acid derivatives under acidic conditions. This method provides a straightforward route to produce the compound with high yields.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A detailed evaluation demonstrated that this compound effectively inhibited bacterial growth in vitro. The study reported that derivatives of this compound exhibited enhanced activity compared to parent structures .
  • Anti-inflammatory Activity : Another study focused on its analgesic and anti-inflammatory properties, showcasing that it significantly reduced inflammation in animal models without exhibiting ulcerogenic effects .

Comparative Analysis

Compound Biological Activity Unique Features
This compoundAntimicrobial, Anti-inflammatorySpecific substitution on pyrazole ring
Ethyl 3-(1H-pyrazol-1-yl)butanoateModerate antimicrobialLacks methyl substitution
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)butanoateLower activityDifferent position of methyl group

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